

Chemical structure and physical properties of Amidephrine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amidephrine hydrochloride

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Amidephrine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine hydrochloride is a synthetic sympathomimetic amine that acts as a selective agonist for α 1-adrenergic receptors.[1][2] Structurally related to phenylephrine, it is a phenylethanolamine derivative.[2] This technical guide provides an in-depth overview of the chemical structure and physical properties of **Amidephrine hydrochloride**, including experimental protocols for their determination and a detailed visualization of its primary signaling pathway. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Structure and Identification

Amidephrine hydrochloride is the hydrochloride salt of Amidephrine. The chemical structure and key identifiers are presented below.

Identifier	Value	Source
IUPAC Name	N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide hydrochloride	[3]
Molecular Formula	C ₁₀ H ₁₇ ClN ₂ O ₃ S	[4]
Molecular Weight	280.77 g/mol	[4]
CAS Number	58921-07-6	[5]
Canonical SMILES	CNCC(C1=CC(=CC=C1)NS(=O)(=O)C)O.Cl	

Physical Properties

A summary of the known physical properties of Amidephrine and its hydrochloride salt is provided in the table below. It is important to note that while some quantitative data exists for the free base (Amidephrine), specific experimental data for the hydrochloride salt is limited in publicly available literature.

Property	Value	Compound	Source
Melting Point	159-161 °C	Amidephrine	[1][6]
Approx. 130-135 °C	Amidephrine	[7]	
Solubility	Soluble in water and alcohol; Insoluble in non-polar solvents.	Amidephrine	[7]
pKa	9.1	Amidephrine	[1]
Appearance	Typically a white crystalline powder.	Amidephrine	[7]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of pharmaceutical compounds like **Amidephrine hydrochloride** are outlined below.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range from the initial melting (first appearance of liquid) to complete melting is recorded.

Apparatus:

- Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.
- Glass capillary tubes (sealed at one end).
- Mortar and pestle.

Procedure:

- **Sample Preparation:** A small amount of the dry **Amidephrine hydrochloride** sample is finely ground using a mortar and pestle.
- **Capillary Loading:** The open end of a capillary tube is pressed into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
- **Determination:** a. The capillary tube is placed in the heating block of the melting point apparatus. b. The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. c. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation. d. The temperature at which the first drop of liquid appears is recorded as the onset of melting. e. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

- Reporting: The melting point is reported as a range from the onset to the completion of melting. For a pure substance, this range is typically narrow (0.5-2°C).

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid is agitated in a solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus:

- Constant temperature shaker bath or orbital shaker in a temperature-controlled environment.
- Vials with screw caps.
- Analytical balance.
- Filtration device (e.g., syringe filters).
- A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

- Preparation: An excess amount of **Amidephrine hydrochloride** is added to a known volume of the desired solvent (e.g., purified water, buffers of different pH) in a vial.
- Equilibration: The vial is sealed and placed in a constant temperature shaker bath (typically at 25°C or 37°C) and agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: a. The suspension is allowed to stand to allow the undissolved solid to settle. b. A sample of the supernatant is carefully withdrawn and filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles. c. The filtrate is then diluted as necessary for analysis.

- Quantification: The concentration of **Amidephrine hydrochloride** in the diluted filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
- Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with ionizable groups like Amidephrine, the pKa value is crucial for understanding its behavior at different pH values.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Apparatus:

- Potentiometer with a pH electrode.
- Burette.
- Magnetic stirrer and stir bar.
- Standardized solutions of hydrochloric acid and sodium hydroxide.

Procedure:

- Sample Preparation: A known amount of **Amidephrine hydrochloride** is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.
- Titration: a. The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. b. The solution is titrated with a standardized solution of sodium hydroxide, added in small, precise increments. c. The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

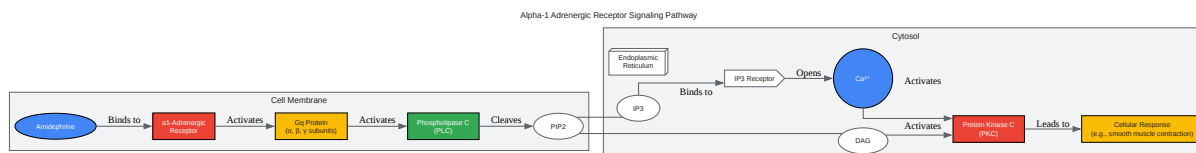
- **Data Analysis:** a. A titration curve is generated by plotting the pH of the solution versus the volume of titrant added. b. The equivalence point(s) of the titration are identified from the inflection point(s) of the curve. c. The pKa value is determined from the pH at the half-equivalence point.
- **Reporting:** The determined pKa value(s) are reported, often with the temperature at which the measurement was made.

Mechanism of Action and Signaling Pathway

Amidephrine hydrochloride is a selective α 1-adrenergic receptor agonist.^{[1][2]} These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade.

Alpha-1 Adrenergic Receptor Signaling Pathway

The binding of Amidephrine to the α 1-adrenergic receptor triggers the activation of the Gq alpha subunit of the associated G-protein. This initiates a series of intracellular events, as depicted in the following diagram.



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Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Pathway Description:

- **Receptor Binding:** Amidephrine binds to and activates the $\alpha 1$ -adrenergic receptor on the cell surface.
- **G-Protein Activation:** The activated receptor promotes the exchange of GDP for GTP on the α subunit of the associated Gq protein, leading to its activation and dissociation from the $\beta\gamma$ subunits.
- **Phospholipase C Activation:** The activated Gq subunit binds to and activates phospholipase C (PLC).
- **Second Messenger Generation:** PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- **Calcium Release:** IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium (Ca^{2+}) into the cytosol.
- **Protein Kinase C Activation:** The increased intracellular Ca^{2+} concentration, along with DAG that remains in the cell membrane, synergistically activates Protein Kinase C (PKC).
- **Cellular Response:** Activated PKC phosphorylates various downstream target proteins, leading to a cascade of events that culminate in the final cellular response, such as smooth muscle contraction.

Conclusion

This technical guide provides a consolidated overview of the chemical structure, physical properties, and mechanism of action of **Amidephrine hydrochloride**. The provided experimental protocols offer a standardized approach for the characterization of this and other pharmaceutical compounds. The visualization of the $\alpha 1$ -adrenergic signaling pathway offers a clear understanding of the molecular events following receptor activation. While specific experimental data for the hydrochloride salt of Amidephrine is not extensively available in the public domain, this guide serves as a foundational resource for researchers and professionals in the field of drug development.

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- To cite this document: BenchChem. [Chemical structure and physical properties of Amidephrine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605424#chemical-structure-and-physical-properties-of-amidephrine-hydrochloride]

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